molecular formula C9H10IN B12954343 N-cyclopropyl-4-iodoaniline

N-cyclopropyl-4-iodoaniline

Cat. No.: B12954343
M. Wt: 259.09 g/mol
InChI Key: VZICIDGCMDJRSM-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-iodoaniline is an iodinated aniline derivative featuring a cyclopropyl group attached to the nitrogen atom and an iodine substituent at the para position of the aromatic ring. The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropyl group may modulate steric and electronic properties, influencing reactivity and bioavailability.

Properties

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

IUPAC Name

N-cyclopropyl-4-iodoaniline

InChI

InChI=1S/C9H10IN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2

InChI Key

VZICIDGCMDJRSM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclopropyl-4-iodoaniline can be achieved through several methods:

Chemical Reactions Analysis

N-cyclopropyl-4-iodoaniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-iodoaniline depends on its specific application:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between N-cyclopropyl-4-iodoaniline and related compounds:

Compound Name Substituents/Functional Groups Synthesis Method Applications Safety Profile
This compound N-cyclopropyl, 4-iodo, amine Likely N-alkylation Pharmaceutical intermediate Limited data; inferred lower lipophilicity vs. N,N-dihexyl analog
N,N-dihexyl-4-iodoaniline N,N-dihexyl, 4-iodo, amine Not specified General synthetic intermediate GHS Class: Irritant; UN 2811
4-chloro-2-iodoaniline HCl 4-chloro, 2-iodo, amine (HCl salt) Not specified Pharmaceutical intermediate Hazard Class 6.1; Irritant
1-isopropyl-4-methyl-2-nitroaniline 1-isopropyl, 4-methyl, 2-nitro N-alkylation, nitro reduction Precursor to benzimidazolones Not specified
4-isocyano-2-nitro-N,N-dipropylaniline 4-isocyano, 2-nitro, N,N-dipropyl Procedure A (0.5 mmol scale) Reactive intermediate Melting point 156–164°C
Key Observations:
  • Substituent Effects: The cyclopropyl group in the target compound offers steric hindrance and electron-donating effects compared to the bulky, lipophilic dihexyl groups in N,N-dihexyl-4-iodoaniline . This may enhance solubility in polar solvents. Nitro and isocyano groups in analogs introduce strong electron-withdrawing effects, enabling distinct reactivity (e.g., nitro reduction to amines, isocyanide cycloadditions). Halogen positioning (4-iodo vs. 2-iodo/4-chloro in ) influences regioselectivity in subsequent reactions.
  • Synthetic Utility :

    • Iodinated anilines (target compound, ) are valuable for cross-coupling, but steric differences (cyclopropyl vs. dihexyl) may affect catalytic efficiency.
    • Nitro-containing analogs require additional steps (e.g., reduction) to access bioactive scaffolds like benzimidazolones.

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